molecular formula C14H19ClFNO4S2 B2511769 3-chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2319834-73-4

3-chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2511769
CAS No.: 2319834-73-4
M. Wt: 383.88
InChI Key: RQNKNNCMOCDRRU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C16H20ClFN2O4S . It has an average mass of 390.857 Da .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . Mass spectrometry can also be used to confirm the molecular weight of the compound .

Scientific Research Applications

Biochemical Evaluation and Enzyme Inhibition

  • Kynurenine 3-Hydroxylase Inhibitors : Benzenesulfonamides have been studied for their role as inhibitors of kynurenine 3-hydroxylase, showing potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
  • Cyclooxygenase-2 (COX-2) Inhibition : Introduction of fluorine atoms into benzenesulfonamide derivatives was found to notably increase COX-2 inhibition potency, leading to the development of potent, highly selective, and orally active COX-2 inhibitors (Hiromasa Hashimoto et al., 2002).

Photodynamic Therapy and Sensing Applications

  • Photodynamic Therapy (PDT) : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in PDT (M. Pişkin et al., 2020).
  • Selective Detection of Sn2+ Ions : A benzenesulfonamide derivative was developed as a chemosensing probe for the selective and sensitive detection of Sn2+ ions, demonstrating its utility in bioimaging applications (P. Ravichandiran et al., 2020).

Antitumor and Anticancer Activity

  • Antitumor and Anticancer Evaluations : Benzenesulfonamide derivatives have been synthesized and tested for their cytotoxicity and tumor specificity, revealing some compounds with significant cytotoxic activities which may be crucial for anti-tumor activity studies (H. Gul et al., 2016).

Hydrolysis and Degradation Studies

  • Herbicide Degradation : Studies on the metabolism of herbicides like chlorsulfuron and triasulfuron by plants have identified the significance of benzenesulfonamide derivatives in determining herbicidal selectivity and degradation pathways, highlighting their role in agricultural chemistry (P. Sweetser et al., 1982).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClFNO4S2/c15-12-9-11(1-2-13(12)16)23(19,20)17-10-14(21-6-5-18)3-7-22-8-4-14/h1-2,9,17-18H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNKNNCMOCDRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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